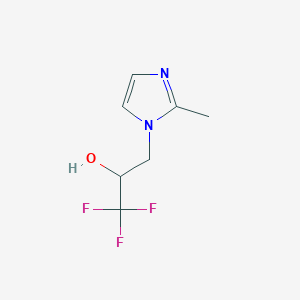

1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

描述

1,1,1-Trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a fluorinated amino alcohol derivative featuring a 2-methylimidazole substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazole moiety contributes to hydrogen bonding and metal coordination, critical for biological activity .

属性

IUPAC Name |

1,1,1-trifluoro-3-(2-methylimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-5-11-2-3-12(5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJJZUHLUZLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are found in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.

Mode of Action

The imidazole ring, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature. The trifluoromethyl group, with its strong electron-withdrawing effect, can influence the compound’s interactions with its targets.

Biochemical Pathways

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution.

生物活性

1,1,1-Trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a compound characterized by its trifluoromethyl and imidazole functionalities. These structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Molecular Formula : C7H9F3N2O

- Molecular Weight : 194.15 g/mol

- CAS Number : 1343763-62-1

- Purity : Typically >95% .

The imidazole ring in the compound is known for its amphoteric nature, allowing it to interact with various biological targets. Imidazole derivatives generally exhibit a broad spectrum of biological activities:

- Antibacterial : Compounds containing imidazole have shown efficacy against various bacterial strains.

- Antitumor : The compound may possess antitumor properties through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory : Imidazole derivatives are often involved in modulating inflammatory pathways.

- Antiviral and Antifungal : The compound's structure suggests potential activity against viral and fungal pathogens .

Antibacterial Activity

Research indicates that imidazole-containing compounds can inhibit bacterial growth. For instance, studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1,1,1-Trifluoro-3-(2-methyl-imidazol-1-yl)propan-2-ol | TBD | TBD |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Antitumor Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines. For instance, a related study demonstrated that modifications to imidazole derivatives led to improved IC50 values in breast cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1,1,1-Trifluoro-3-(2-methyl-imidazol-1-yl)propan-2-ol | TBD | MDA-MB-231 |

| Control (Apcin) | 91.41 ± 13.62 | MDA-MB-231 |

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests high solubility in polar solvents, which may enhance their absorption and distribution within biological systems. The trifluoromethyl group is hypothesized to improve metabolic stability and bioavailability .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various imidazole derivatives against resistant strains of bacteria, demonstrating significant activity for several compounds similar to 1,1,1-trifluoro-3-(2-methyl-imidazol-1-yl)propan-2-ol.

- Cancer Treatment : In a preclinical trial involving breast cancer models, compounds with structural similarities showed promising results in reducing tumor size and enhancing survival rates.

科学研究应用

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups, such as 1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol, exhibit enhanced biological activity. The introduction of trifluoromethyl groups often improves the pharmacokinetic properties of drugs, making them more effective against pathogens. For instance, studies have shown that similar imidazole derivatives display potent antimicrobial activity against a range of bacteria and fungi .

Antimalarial Potential

The compound's structural similarity to known antimalarial agents suggests potential utility in malaria treatment. The imidazole ring is a critical component in many antimalarial drugs, and modifications to this structure can lead to improved efficacy against Plasmodium species. In particular, derivatives have been explored for their ability to inhibit specific enzymes involved in the malaria life cycle .

Organic Light Emitting Diodes (OLEDs)

The compound serves as a building block for synthesizing advanced materials used in organic light-emitting diodes (OLEDs). Its trifluoromethyl group enhances the electronic properties of the resulting materials, leading to better performance in light emission. Case studies indicate that incorporating such compounds into OLED architectures can significantly improve efficiency and color purity .

Data Table: Applications Summary

| Application Area | Description | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antimalarial activities | , |

| Material Science | Building block for OLED materials | , |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives demonstrated that introducing trifluoromethyl groups significantly increased their antimicrobial potency. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Case Study 2: OLED Performance

In the development of OLEDs, researchers synthesized a new class of iridium complexes using this compound as a ligand. The resulting devices exhibited enhanced brightness and reduced power consumption compared to conventional OLEDs .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

*Calculated based on molecular formula C₇H₉F₃N₂O.

Key Observations:

Substituent Effects on Activity: Halogenation: Brominated benzimidazole in rac-6 enhances kinase inhibition (ΔGcalc = −9.2 kcal/mol) compared to non-halogenated analogs . Nitro Groups: The 5-nitroimidazole in Compound 14 aligns with known nitroimidazole antibiotics (e.g., metronidazole), suggesting antiparasitic activity . Trifluoromethyl Groups: Present in the target compound and rac-6, these groups improve metabolic stability and membrane permeability .

Backbone Modifications :

- Propan-2-ol vs. Propan-1-ol : Propan-2-ol derivatives (e.g., target compound, rac-6) exhibit stronger hydrogen-bonding capacity due to the tertiary alcohol, critical for kinase binding . Propan-1-ol analogs (e.g., 11a ) are often intermediates with reduced activity .

Stereochemical Influence :

- highlights the importance of absolute stereochemistry in receptor binding for iodinated imidazole analogs. The (S)-configuration in related compounds enhances agonist activity for bombesin receptors .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., Compound 22 ) improve aqueous solubility, facilitating in vivo administration .

Structure-Activity Relationship (SAR) Trends

- Imidazole/Benzimidazole Substitution :

- Fluorination : Trifluoromethyl groups enhance bioavailability and resistance to oxidative metabolism .

准备方法

Nucleophilic Substitution on Epoxides/Epoxyalcohols

- A common route involves nucleophilic substitution of epichlorohydrin or epoxyalcohol derivatives with imidazole or methylimidazole nucleophiles.

- For example, 1-fluoro-3-nitro-5-trifluoromethylbenzene reacted with 4-methyl-1H-imidazole under basic conditions yields trifluoromethylated imidazole derivatives, which can be further reduced or functionalized to yield imidazole-propanol analogs.

Reduction of Nitroimidazole Intermediates

Protection and Deprotection Steps

- Hydroxyl groups on propanol backbones are often protected as silyl ethers (e.g., tert-butyldimethylsilyl ethers) during multi-step syntheses to prevent side reactions, followed by deprotection prior to final product isolation.

Specific Considerations for 1,1,1-Trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

- The key step involves the nucleophilic substitution of an appropriate trifluoromethylated epoxide or halohydrin with 2-methylimidazole.

- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or THF.

- Reaction temperatures range from ambient to 80 °C depending on reactivity.

- Purification commonly involves extraction, crystallization, and chromatographic techniques.

- Characterization is done via ^1H NMR, ^13C NMR, LC-MS, and HPLC to confirm purity (>98%) and structure.

Analytical Data and Research Findings

Summary of Preparation Methods

- The preparation of this compound typically involves nucleophilic substitution of trifluoromethylated epoxides or halohydrins with 2-methylimidazole.

- Protection/deprotection strategies are employed to manage hydroxyl functionalities during multi-step syntheses.

- Alkylation reactions introduce trifluoromethyl or other substituents to enhance biological activity.

- The synthetic routes are optimized for mild reaction conditions, cost-effectiveness, and scalability.

- Analytical techniques confirm high purity and structural integrity of the final product.

常见问题

Q. How is the absolute stereochemistry of 1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol determined experimentally?

Methodological Answer: Absolute stereochemistry is resolved using single-crystal X-ray diffraction (SC-XRD). For structurally related compounds, heavy atoms (e.g., iodine or chlorine) in the lattice enhance anomalous scattering, enabling unambiguous assignment of chiral centers. For example, in an iodinated analogue, SC-XRD revealed protonation at N23 and confirmed the (2S) configuration via electron density maps and intermolecular interactions . Key Parameters for SC-XRD:

| Parameter | Value/Description |

|---|---|

| Crystallization | EtOAc/hexane evaporation over 7 days |

| Data collection | Room temperature, Bruker AXS instruments |

| Refinement software | SHELXL (for small-molecule refinement) |

| Validation | Interatomic distances, electron density maps |

Q. What synthetic strategies are effective for introducing the 2-methylimidazole moiety into fluorinated propanols?

Methodological Answer: The 2-methylimidazole group is typically introduced via nucleophilic substitution or condensation reactions. For example:

- Condensation approach : Reacting fluorinated epoxides with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during imidazole coupling .

Example workflow from :

Substrate preparation : Synthesize 1,1,1-trifluoro-2-propanol derivatives.

Coupling : React with 2-methylimidazole in the presence of a coupling agent (e.g., DCC).

Purification : Column chromatography (ethyl acetate/hexane) followed by recrystallization.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between NMR and X-ray crystallography data for fluorinated imidazole derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) in solution vs. static crystal structures. Use:

- DFT calculations : To model conformers and compare theoretical/experimental NMR chemical shifts (e.g., Gaussian or ORCA software).

- Molecular dynamics (MD) : Simulate solution-phase behavior to identify dominant conformers .

Case Study :

In , SC-XRD confirmed a rigid chair conformation, while NMR suggested flexibility. MD simulations reconciled this by showing rapid interconversion between conformers in solution.

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts to induce stereoselectivity during imidazole coupling.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

Data from :

| Method | ee Achieved | Conditions |

|---|---|---|

| BINOL-phosphoric acid | 92% | Toluene, 0°C, 24h |

| Enzymatic (CAL-B) | 85% | pH 7.0 buffer, 37°C |

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?

Methodological Answer: SC-XRD analysis (e.g., using OLEX2 ) reveals:

- Intramolecular H-bonds : Stabilize the imidazole-propanol conformation (e.g., O–H⋯N interactions).

- Intermolecular H-bonds : Govern packing efficiency and hygroscopicity.

Example from :

The hydrochloride salt forms a Cl⁻⋯H–O hydrogen-bonded chain along the b-axis, reducing solubility in nonpolar solvents.

Q. What analytical techniques validate the absence of regioisomeric impurities in the final product?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers.

- 2D NMR (HSQC, NOESY) : Confirm regiochemistry via cross-peak correlations (e.g., imidazole C–H to propanol CH₂ groups) .

Typical Retention Times (HPLC):

| Compound | Retention Time (min) |

|---|---|

| Target product | 12.3 |

| Regioisomer | 14.7 |

Q. How do electron-withdrawing trifluoromethyl groups influence the imidazole’s reactivity in further functionalization?

Methodological Answer: The –CF₃ group:

- Deactivates the ring : Reduces electrophilic substitution at C4/C5 positions.

- Directs nucleophilic attack : Favors C2 functionalization due to inductive effects.

Experimental Support ():

Nitration of the imidazole moiety occurred exclusively at C4 in the absence of –CF₃, but at C2 in its presence, confirmed by SC-XRD and LC-MS.

Q. What crystallographic software tools are recommended for refining structures with heavy atoms (e.g., iodine)?

Methodological Answer:

- SHELXL : Robust for handling anomalous dispersion effects from heavy atoms.

- OLEX2 GUI : Streamlines structure solution, refinement, and validation (e.g., TWINABS for scaling multi-component crystals) .

Workflow:

Data integration (SAINT).

Absorption correction (SADABS).

Refinement with SHELXL, monitoring R1/wR2 convergence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。